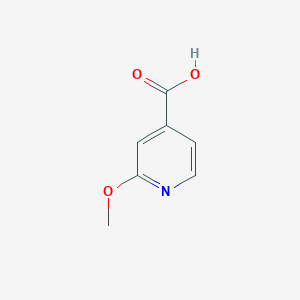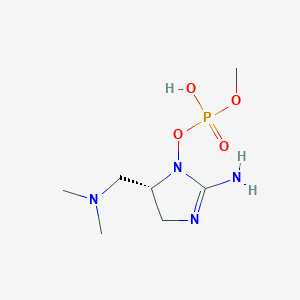
Anatoxin a(s)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anatoxin a(s) is a type of neurotoxin that is produced by certain strains of cyanobacteria. This toxin has been found to be highly toxic to animals, including humans, and can cause a range of harmful effects on the body. Despite its toxicity, anatoxin a(s) has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
Detection and Quantification in Environmental Samples
Anatoxin-a(s), a potent neurotoxin produced by certain cyanobacteria, has prompted the development of various detection and quantification methods due to its potential health hazards. A notable approach includes the use of a disposable acetylcholinesterase-based electrode biosensor for detecting anatoxin-a(s) in water. This biosensor employs the electrochemical detection of acetylcholinesterase activity, with the enzyme from electric eels showing high sensitivity to anatoxin-a(s). This method provides a simple, fast, and accurate way to monitor the presence of this toxin in water bodies, with a detection limit of 1 µg/L. The system's specificity is enhanced by employing oxime reactivation to distinguish between anatoxin-a(s) and potential insecticides present in samples (Villatte et al., 2002).
Phytotoxic Effects on Aquatic Plants
Anatoxin-a's phytotoxic effects on aquatic plants like Ceratophyllum demersum have been studied, revealing that this toxin disrupts plant homeostasis through oxidative stress. The presence of anatoxin-a results in the elevation of antioxidative enzymes and increased formation of hydrogen peroxide, altering the growth and photosynthetic pigment contents of the plants. This indicates a significant environmental impact, as anatoxin-a can adversely affect the health and functioning of aquatic ecosystems (Ha & Pflugmacher, 2013).
Advancements in Analytical Methods
The development of sensitive analytical methods for detecting anatoxin-a in biological samples has been a focus of scientific research. Techniques like liquid chromatography with fluorescence detection after solid-phase extraction and microextraction have been employed to determine anatoxin-a in various matrices, including cyanobacterial cultures and water samples. These methods offer sensitivity and specificity, crucial for monitoring and managing the risks associated with this toxin (Rellán et al., 2007).
Biosensor Development for Specific Detection
Efforts to develop biosensors with engineered acetylcholinesterases for the specific detection of anatoxin-a(s) in environmental samples have shown promise. By increasing the sensitivity of acetylcholinesterase to the toxin and utilizing a combination of mutants, researchers have achieved a high level of specificity in detecting anatoxin-a(s), differentiating it from similar compounds used as insecticides. This innovation represents a significant step forward in environmental monitoring and public health protection (Devic et al., 2002).
Renaming and Recharacterization
A proposal to rename anatoxin-a(S) to "guanitoxin" highlights the distinct structural and mechanistic characteristics of this potent natural neurotoxin. This recharacterization aims to clarify its unique properties and differentiate it from similarly named toxins, drawing attention to its environmental and health implications (Fiore et al., 2020).
properties
CAS RN |
103170-78-1 |
|---|---|
Product Name |
Anatoxin a(s) |
Molecular Formula |
C7H17N4O4P |
Molecular Weight |
252.21 g/mol |
IUPAC Name |
[(5S)-2-amino-5-[(dimethylamino)methyl]-4,5-dihydroimidazol-1-yl] methyl hydrogen phosphate |
InChI |
InChI=1S/C7H17N4O4P/c1-10(2)5-6-4-9-7(8)11(6)15-16(12,13)14-3/h6H,4-5H2,1-3H3,(H2,8,9)(H,12,13)/t6-/m1/s1 |
InChI Key |
FYXHGVMFJYHPFX-ZCFIWIBFSA-N |
Isomeric SMILES |
CN(C)C[C@H]1CN=C(N1OP(=O)(O)OC)N |
SMILES |
CN(C)CC1CN=C(N1OP(=O)(O)OC)N |
Canonical SMILES |
CN(C)CC1CN=C(N1OP(=O)(O)OC)N |
synonyms |
ANATOXIN-A(S) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



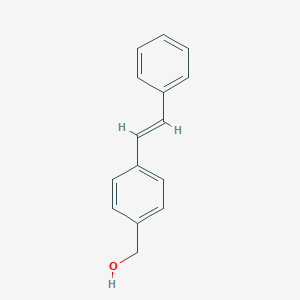
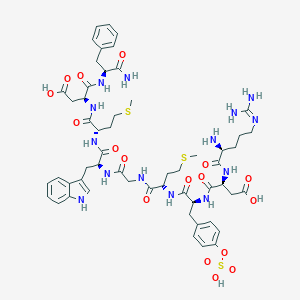


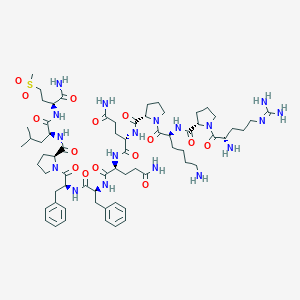

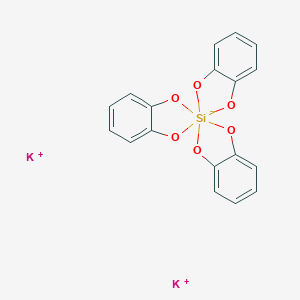

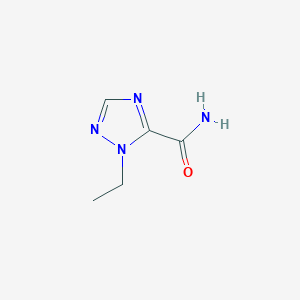
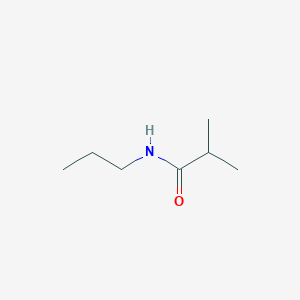


![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)
